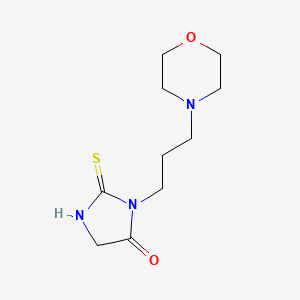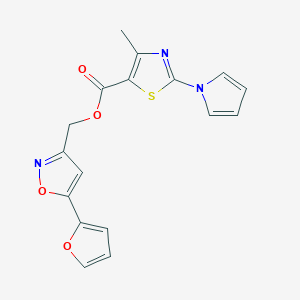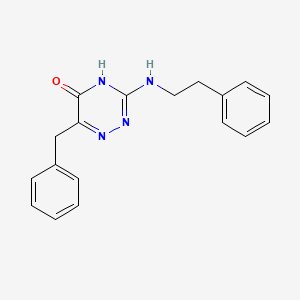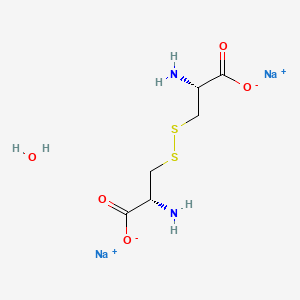![molecular formula C15H13ClN4O2S B2657919 (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone CAS No. 941913-92-4](/img/structure/B2657919.png)
(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a chlorobenzo[d]thiazole moiety, a piperazine ring, and an isoxazole group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the chlorobenzo[d]thiazole intermediate, which is then reacted with piperazine under controlled conditions to form the piperazinyl derivative. The final step involves the introduction of the isoxazole group through a cyclization reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise monitoring systems ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-4-yl)methanone
- (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-3-yl)methanone
Uniqueness
Compared to similar compounds, (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone stands out due to its specific isoxazole positioning, which may confer unique reactivity and binding properties. This uniqueness makes it a valuable compound for targeted research and development.
Properties
IUPAC Name |
[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S/c16-10-2-1-3-12-13(10)18-15(23-12)20-8-6-19(7-9-20)14(21)11-4-5-17-22-11/h1-5H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHILZJCUNMGKJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2657836.png)
![1-(3,4-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2657837.png)
![3-Methoxy-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B2657840.png)
![tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate](/img/structure/B2657842.png)

![6-chloro-N'-{2-[(oxolan-2-yl)methoxy]propanoyl}pyridine-2-carbohydrazide](/img/structure/B2657846.png)

![1-[2-(2-fluorophenoxy)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2657850.png)
![N-[(2,4-difluorophenyl)methyl]-1-(3-acetamido-1,2,4-thiadiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2657851.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2657854.png)

![3-METHYL-4-[(1-OXOBUTYL)AMINO]-BENZOIC ACID](/img/structure/B2657856.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2657857.png)

